N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide
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Overview
Description
N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide: is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a butanamide moiety with two methyl groups at the 2 position. It is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide typically involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent. One common method is the reaction of 2,6-dimethylaniline with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It serves as a model compound to understand the behavior of amides in biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may act by blocking certain ion channels or enzymes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide: Known for its use as a local anesthetic.
2-chloro-N-(2,6-dimethylphenyl)acetamide: Used in the synthesis of other pharmaceutical compounds.
N-(2,6-dimethylphenyl)-2-hydroxyacetamide: Studied for its potential anti-inflammatory properties.
Uniqueness: N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the butanamide moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-6-14(4,5)13(16)15-12-10(2)8-7-9-11(12)3/h7-9H,6H2,1-5H3,(H,15,16) |
InChI Key |
RJSAATVJGAMYFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
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